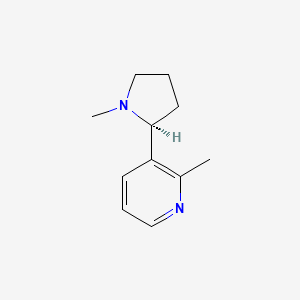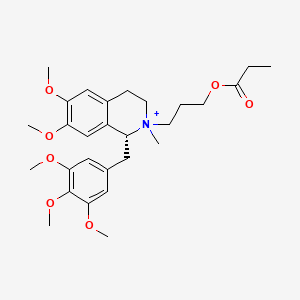![molecular formula C31H28N2O5 B8066008 L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066008.png)
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is a complex organic compound with the molecular formula C12H14N2O5 and a molecular weight of 266.2500. This compound is a derivative of L-asparagine, an amino acid, modified with a phenylmethoxy carbonyl group and a triphenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the following steps:
Protection of the amino group: The amino group of L-asparagine is protected using a suitable protecting group, such as a carbobenzoxy (Cbz) group.
Introduction of the phenylmethoxy carbonyl group: The protected L-asparagine is then reacted with phenylmethanol in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to introduce the phenylmethoxy carbonyl group.
Introduction of the triphenylmethyl group: The resulting compound is further reacted with triphenylmethyl chloride in the presence of a base, such as triethylamine, to introduce the triphenylmethyl group.
Deprotection of the amino group: Finally, the protecting group is removed to yield the final product.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxy carbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Amine Oxide: Resulting from the oxidation of the amino group.
Alcohol: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Resulting from the substitution of the phenylmethoxy carbonyl group.
Applications De Recherche Scientifique
This compound has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group in peptide synthesis.
Biology: Employed in the study of protein structure and function, as well as in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triphenylmethyl group can provide steric hindrance, affecting the reactivity of the compound. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is unique due to its specific structural modifications. Similar compounds include:
L-Aspartic Acid, N-[(phenylmethoxy)carbonyl]-: A related compound with a similar phenylmethoxy carbonyl group but lacking the triphenylmethyl group.
L-Asparagine, N2-[(benzyloxy)carbonyl]-: Another derivative with a benzyloxy carbonyl group instead of phenylmethoxy carbonyl.
Propriétés
IUPAC Name |
(2S)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYHNBMKBNAJL-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B8065957.png)
![4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8065960.png)

![3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8065971.png)



![2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8066024.png)

![2-[[2-(Trifluoromethyl)phenyl]methylene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8066038.png)

